molecular formula C11H19N3O B13173646 N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine CAS No. 1384427-83-1

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine

Cat. No.: B13173646
CAS No.: 1384427-83-1
M. Wt: 209.29 g/mol
InChI Key: VRPSSONSNPAVGH-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is a heterocyclic compound that features an oxazole ring and a pyrrolidine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product would involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The nitrogen atoms in the oxazole and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while reduction could produce various amines or alcohols.

Scientific Research Applications

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit prostacyclin (IP) receptors, which play a role in platelet aggregation and vasodilation . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is unique due to its specific combination of an oxazole and pyrrolidine ring. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

CAS No.

1384427-83-1

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H19N3O/c1-3-10-7-13-11(15-10)8-14(2)9-4-5-12-6-9/h7,9,12H,3-6,8H2,1-2H3

InChI Key

VRPSSONSNPAVGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CN(C)C2CCNC2

Origin of Product

United States

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